Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAJADITHKGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a fluoro-substituted cyclobutane derivative with methanol in the presence of a catalyst to form the desired ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and tetrahydrofuran, as well as catalysts and reagents like sodium methoxide, lithium aluminum hydride, and potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Production
The synthesis of methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate can be achieved through various methods, often involving the cyclization of suitable precursors. Key synthetic routes include:
- Cyclization Reactions : Utilizing cyclobutanones and fluorinated reagents.
- Functional Group Transformations : Modifying existing functional groups to introduce the fluorine and hydroxyl groups.
These methods are designed to optimize yield and purity, often employing catalysts and specific reaction conditions.
Medicinal Chemistry
This compound has shown potential in the development of pharmaceuticals due to its unique functional groups that may interact with biological targets. Its applications include:
-
Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit activity against various pathogens, potentially disrupting bacterial membranes or inhibiting enzymatic functions.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Synthetic Building Block
This compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through:
- Nucleophilic Substitution Reactions : The presence of the fluorine atom allows for substitution reactions that can lead to diverse derivatives.
- Functionalization : The hydroxyl group can be further modified to introduce additional functional groups, enhancing the compound's reactivity.
Enzyme Mechanism Studies
Due to its structural characteristics, this compound can act as a probe in studying enzyme mechanisms. The hydroxy and carboxylate functionalities facilitate interactions with enzymes, allowing researchers to investigate catalytic processes and metabolic pathways.
Case Study 1: Antimicrobial Properties
A study focusing on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell membrane integrity, leading to cell lysis.
Case Study 2: Synthetic Applications
In a synthetic chemistry context, researchers utilized this compound as a precursor for synthesizing novel cyclic compounds with potential therapeutic applications. The ability to modify the hydroxyl group allowed for the creation of derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the corresponding acid, which may have its own biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |
|---|---|---|---|---|---|
| Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate | 2168082-49-1 | C₆H₉FO₃ | 148.13 | 1-F, 3-OH, 1-COOCH₃ | -20°C or 2–8°C |
| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | Not provided | C₇H₁₂ClNO₂ | 177.63 | 1-NHCH₃, 1-COOCH₃, cyclobutane | Not specified |
| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | 3-NH₂, cyclopentane, 1-COOCH₃ | Not specified |
| Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | 1392803-31-4 | C₇H₉F₃O₃ | 198.14 | 3-CF₃, 3-OH, 1-COOCH₃, cyclobutane | Not specified |
Key Observations :
- The trifluoromethyl group in the analog (CAS 1392803-31-4) increases molecular weight and lipophilicity, likely improving membrane permeability but complicating synthesis .
- Ring Size: Cyclopentane derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit greater conformational flexibility than cyclobutane analogs, affecting binding interactions in pharmaceutical applications .
Biological Activity
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No. 2168082-49-1) features a cyclobutane ring with a hydroxy group and a fluorine atom, which are critical for its reactivity and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 148.13 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and other non-covalent interactions. The fluoro group can enhance lipophilicity, potentially improving cell membrane permeability. The hydroxy group may participate in hydrogen bonding, influencing the compound's affinity for specific receptors or enzymes.
Key Mechanisms:
- Hydrogen Bonding: The presence of the hydroxy group allows for potential interactions with proteins and nucleic acids.
- Hydrolysis: The ester functionality can undergo hydrolysis, releasing the corresponding acid, which may exhibit its own biological effects.
- Substitution Reactions: The fluoro group can be substituted under appropriate conditions, leading to derivatives with varied biological activities.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
2. Neuroprotective Effects
There is emerging evidence supporting its role as an amylin receptor antagonist, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease . This activity is linked to modulation of neuroinflammation and protection against neuronal cell death.
3. Cancer Research
Studies have indicated that compounds similar to this compound can affect cancer cell proliferation and apoptosis pathways. Its unique structure might contribute to selective targeting of cancer cells while sparing normal cells.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-hydroxycyclobutane-1-carboxylate | Lacks fluoro group | Limited antimicrobial activity |
| Methyl 1-fluoro-2-hydroxycyclobutane-1-carboxylate | Hydroxy group at different position | Potentially different reactivity |
| Methyl 1-fluoro-3-hydroxycyclopentane-1-carboxylate | Contains cyclopentane ring instead of cyclobutane | Different steric effects |
Case Studies
Case Study 1: Neuroprotective Potential
In a study examining neuroprotective agents, this compound was tested for its ability to inhibit amyloid-beta aggregation in vitro. Results indicated significant inhibition compared to control groups, suggesting a potential mechanism for mitigating neurodegeneration .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against various bacterial strains. This compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, warranting further investigation into its mechanism and efficacy.
Future Directions
Given its promising biological activities, further research is warranted to:
- Elucidate the detailed mechanisms by which this compound exerts its effects.
- Explore structure-activity relationships (SAR) to optimize its pharmacological properties.
- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.
Q & A
Q. What are the standard synthetic protocols for Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclobutanone derivatives fluorinated at the 1-position, followed by esterification with methanol under acidic catalysis. Key parameters include reflux conditions (60–80°C), sulfuric or hydrochloric acid as catalysts, and methanol as the solvent . Optimization can be achieved by adjusting temperature gradients, catalyst loading (e.g., 0.5–2.0 mol%), and reaction time (12–24 hrs). Purity is enhanced via recrystallization or column chromatography. For reproducibility, continuous flow processes with automated parameter control are recommended for industrial-scale protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the cyclobutane ring, fluoromethyl, and ester groups. ¹⁹F NMR confirms fluorine substitution patterns.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) validate the ester and hydroxy groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 178.07 g/mol) and fragmentation patterns .
Q. How should researchers handle safety and storage considerations for this compound?
Store at 2–8°C in airtight containers under inert gas. Use PPE: nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Emergency protocols should reference GHS-compliant SDS sheets .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the cyclobutane ring's conformational dynamics?
Cremer-Pople puckering coordinates quantify ring non-planarity, with amplitude (q) and phase (φ) parameters derived from X-ray crystallography data. Software like ORTEP-3 visualizes thermal ellipsoids and bond angles, while DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and strain energies . Compare experimental vs. computed puckering parameters to resolve discrepancies in reactivity or stability .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Use chiral catalysts like Jacobsen’s Mn(III)-salen complexes or organocatalysts (e.g., L-proline) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric fluorination, employ N-fluorobenzene sulfonimide (NFSI) with Cu(I) catalysts .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR Studies : Systematically modify substituents (e.g., replacing -CF₃ with -CH₃) and assay for activity (e.g., IC₅₀ in enzyme inhibition).
- Metabolic Profiling : Use LC-MS to identify metabolites and assess stability.
- Crystallographic Analysis : Compare ligand-binding modes via protein-ligand X-ray structures (using SHELXL for refinement) .
Q. How does fluorination at the 1-position influence the compound’s electronic and steric properties?
Fluorine’s electronegativity increases the carboxylate’s electrophilicity, enhancing reactivity in nucleophilic acyl substitutions. Steric effects from the fluoromethyl group restrict rotational freedom, favoring specific transition states. Electrostatic potential maps (ESP) derived from DFT highlight charge distribution shifts .
Q. What methodologies are used to study the compound’s pharmacokinetics and biodistribution?
- In Vitro : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic half-life.
- In Vivo : Radiolabeled (¹⁴C or ¹⁸F) versions track tissue distribution via PET/SPECT imaging.
- MD Simulations : Predict membrane permeability (logP) using force fields like AMBER .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
